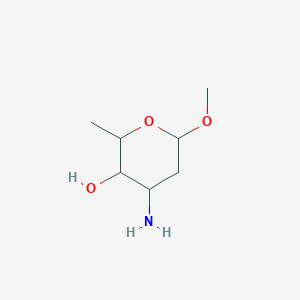
1,2-Diéthoxy-1,1,2,2-tétraméthyldisilane
Vue d'ensemble
Description
A4I, également connu sous le nom d'Analysis for Innovators, est un composé qui a suscité un intérêt considérable ces dernières années en raison de ses propriétés uniques et de ses applications potentielles. Ce composé est principalement utilisé dans divers domaines de la recherche scientifique, notamment la chimie, la biologie, la médecine et l'industrie. Sa structure et sa réactivité uniques en font un outil précieux pour les chercheurs et les scientifiques.
Applications De Recherche Scientifique
A4I has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biochemical pathways and as a tool for probing cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of A4I involves its interaction with specific molecular targets and pathways. It primarily acts by modulating the activity of certain enzymes and proteins, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation de l'A4I implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante est l'oxydation des alcools primaires en aldéhydes, suivie d'une oxydation supplémentaire pour former le composé souhaité. Ce processus implique généralement l'utilisation de réactifs inorganiques tels que le trioxyde de chrome et le permanganate de potassium . Une autre méthode implique la réduction des acides carboxyliques en aldéhydes, qui peuvent ensuite être transformés davantage pour obtenir de l'A4I .
Méthodes de production industrielle
À l'échelle industrielle, l'A4I peut être produit par le réarrangement des hydroperoxydes d'alkyle. Cette méthode implique l'oxydation directe à l'air des hydrocarbures ou l'addition de peroxyde d'hydrogène aux doubles liaisons, suivie d'un réarrangement induit par l'acide sulfurique . Ce processus est efficace et rentable, ce qui le rend adapté à la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L'A4I subit divers types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles à son application dans différents domaines.
Réactifs et conditions courantes
Oxydation : Les réactifs courants comprennent le trioxyde de chrome et le permanganate de potassium. La réaction se produit généralement en milieu acide.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés. Ces réactions ont généralement lieu dans des conditions douces pour éviter la surréduction.
Substitution : Les réactions d'halogénation impliquent souvent des réactifs tels que le chlore ou le brome, la réaction ayant lieu dans des conditions de température et de pression contrôlées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers aldéhydes, cétones et dérivés substitués de l'A4I. Ces produits sont des intermédiaires précieux pour la synthèse chimique et les applications ultérieures.
Applications de la recherche scientifique
L'A4I a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres composés.
Biologie : Employé dans l'étude des voies biochimiques et comme outil pour sonder les mécanismes cellulaires.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme outil de diagnostic.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans divers procédés industriels
Mécanisme d'action
Le mécanisme d'action de l'A4I implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit principalement en modulant l'activité de certaines enzymes et protéines, ce qui entraîne des changements dans les processus cellulaires. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
L'A4I peut être comparé à d'autres composés similaires, tels que les aldéhydes et les cétones. Bien que ces composés partagent certaines similitudes structurelles, l'A4I est unique en raison de sa réactivité et de ses applications spécifiques. Des composés similaires comprennent le formaldéhyde, l'acétaldéhyde et le benzaldéhyde .
Propriétés
IUPAC Name |
ethoxy-[ethoxy(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22O2Si2/c1-7-9-11(3,4)12(5,6)10-8-2/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIVSKPSMYHUAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)[Si](C)(C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460878 | |
| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18419-84-6 | |
| Record name | 1,2-Diethoxy-1,1,2,2-tetramethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10460878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18419-84-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-diethoxy-1,1,2,2-tetramethyldisilane interact with aryl bromides in the presence of a palladium catalyst, and what are the downstream effects of this interaction?
A1: In the presence of a palladium catalyst, 1,2-diethoxy-1,1,2,2-tetramethyldisilane inserts itself into the carbon-bromine bond of aryl bromides. [] This insertion leads to the formation of aryldimethylsilyl ethers. These ethers can then be readily hydrolyzed under controlled pH conditions to yield the desired aryldimethylsilanols. This palladium-catalyzed silylation offers a mild and efficient method for synthesizing aryldimethylsilanols, which are valuable building blocks in organic synthesis. []
Q2: Can you provide details about the structural characterization of 1,2-diethoxy-1,1,2,2-tetramethyldisilane?
A2: While the provided research abstract [] focuses on the application of 1,2-diethoxy-1,1,2,2-tetramethyldisilane, it does not delve into its detailed structural characterization. For comprehensive information on its molecular formula, weight, and spectroscopic data, it is recommended to consult resources like chemical databases (e.g., PubChem, ChemSpider) or the supplier's safety data sheet.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
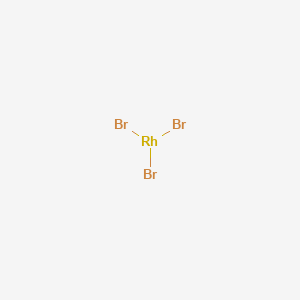
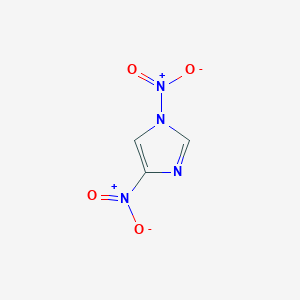

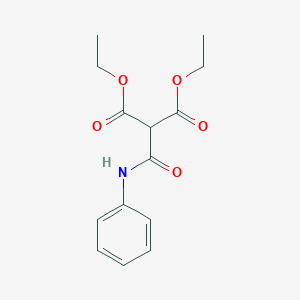
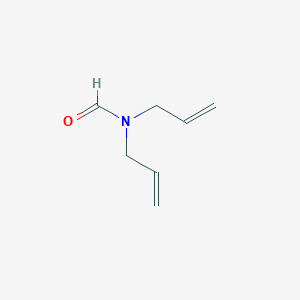

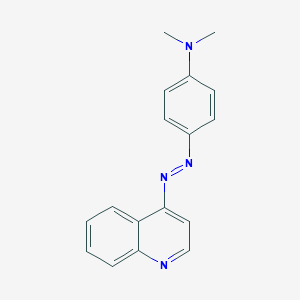

![Silane, bicyclo[2.2.1]hept-5-en-2-yltriethoxy-](/img/structure/B94233.png)

![3-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B94237.png)

![Tricyclo[4.1.0.02,4]-heptane](/img/structure/B94239.png)
